Scopoline

Catalog No.
S603223
CAS No.
487-27-4
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scopoline

CAS Number

487-27-4

Product Name

Scopoline

IUPAC Name

(4S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5?,6?,7-,8?/m0/s1

InChI Key

MEGPURSNXMUDAE-IKTQEEBSSA-N

SMILES

CN1C2CC3CC1C(C2O)O3

Canonical SMILES

CN1C2CC3CC1C(C2O)O3

Isomeric SMILES

CN1C2CC3CC1C([C@H]2O)O3

Scopolamine, also known as hyoscine, is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including Datura stramonium (Jimsonweed), Scopolia carniolica, and Hyoscyamus niger (henbane) [National Center for Biotechnology Information, ]. It holds relevance in scientific research due to its diverse effects on the body, particularly its:

  • Antimuscarinic properties

    Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to the inhibition of the parasympathetic nervous system [National Center for Biotechnology Information, ]. This translates to various effects, including smooth muscle relaxation, reduced gland secretion, and central nervous system modulation [National Center for Biotechnology Information, ].

  • Effects on the central nervous system

    Scopolamine readily crosses the blood-brain barrier, influencing various brain functions [National Institutes of Health, ]. It can induce sedation, amnesia, and antiemetic effects at therapeutic doses, while higher doses can lead to paradoxical excitation and hallucinations [National Center for Biotechnology Information, ].

These properties make Scopolamine a valuable tool in various scientific research applications, including:

  • Modeling cognitive disorders

    Due to its ability to induce amnesia and impair memory function, Scopolamine is used in animal models to study Alzheimer's disease, dementia, and other cognitive impairments [National Institutes of Health, ].

  • Investigating memory and learning

    Researchers use Scopolamine to understand the role of specific brain regions and neurotransmitters in memory consolidation and learning processes [National Institutes of Health, ].

  • Studying the effects of motion sickness

    Scopolamine's antiemetic properties make it a subject of research for mitigating nausea and vomiting associated with motion sickness [National Center for Biotechnology Information, ].

  • Exploring potential therapeutic applications

    Ongoing research explores the potential of Scopolamine in treating various conditions like Parkinson's disease, epilepsy, and neurodegenerative disorders, leveraging its specific effects on the nervous system [National Institutes of Health, ].

Scopolamine, also known as hyoscine, is a tropane alkaloid that is classified as an anticholinergic drug. It is derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Datura stramonium (jimson weed). Scopolamine functions primarily by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems, which inhibits the action of acetylcholine, a neurotransmitter involved in various bodily functions including muscle contraction and glandular secretion .

The compound has a chemical formula of C17H21NO4C_{17}H_{21}NO_4 and a molecular weight of approximately 303.35 g/mol. Scopolamine is typically administered via transdermal patches, injections, or orally. Its effects can begin within 20 minutes when injected and can last for up to eight hours .

Scopolamine acts as an anticholinergic agent. It works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system []. This mechanism helps to:

  • Reduce nausea and vomiting by inhibiting signals from the gut to the brain [].
  • Decrease secretions like saliva, which can be beneficial during surgery [].
  • Produce some sedative and amnesic effects [].
  • Toxicity: High doses can cause a variety of adverse effects, including hallucinations, confusion, seizures, coma, and even death [].
  • Dosage: Due to its potency, strict adherence to prescribed dosages is crucial.
  • Addiction: Scopolamine can be addictive with prolonged use [].
  • Illegal Use: Scopolamine has been used in some cases as a date rape drug due to its amnesic properties.
That are crucial for its synthesis and metabolism. It is synthesized through a series of enzymatic reactions starting from the amino acid L-ornithine, which is decarboxylated to form putrescine. This compound is then methylated to produce N-methylputrescine, which undergoes further transformations leading to tropinone, and eventually to scopolamine through multiple steps involving various enzymes such as tropinone reductase and cytochrome P450 .

In terms of reactivity, scopolamine is sensitive to air, light, and moisture. It is soluble in water and has been noted to react with acids, bases, and oxidizing agents . When heated to decomposition, it emits toxic fumes including carbon monoxide and nitrogen oxides .

Scopolamine exhibits significant biological activity as an anticholinergic agent. Its primary mechanism involves competitive antagonism at muscarinic receptors (M1-M5), which leads to reduced parasympathetic nervous system activity. This results in various physiological effects such as decreased salivation, inhibition of gastrointestinal motility, and prevention of motion sickness .

Scopolamine can be synthesized through several methods:

  • Natural Extraction: Extracted from plants such as Atropa belladonna and Datura stramonium.
  • Chemical Synthesis: Laboratory synthesis typically involves starting from tropenol or other tropane derivatives.
  • Biosynthesis: In plants, it is biosynthesized from L-ornithine through a series of enzymatic reactions involving decarboxylation and methylation processes leading to tropinone and subsequently scopolamine .

The commercial production often utilizes the hydrobromide salt form due to its enhanced solubility and stability compared to the base form of scopolamine .

Scopolamine has several medical applications:

  • Motion Sickness: Commonly used in transdermal patches for preventing nausea associated with motion sickness.
  • Postoperative Nausea: Administered to reduce nausea and vomiting after surgery.
  • Anesthesia: Used preoperatively to decrease saliva production.
  • Organophosphate Poisoning: Investigated as a potential treatment for poisoning by organophosphate compounds due to its anticholinergic properties .

Additionally, scopolamine has been explored in research for its potential effects on memory and cognition due to its ability to cross the blood-brain barrier.

Scopolamine interacts with various substances that can alter its pharmacokinetics:

  • Grapefruit Juice: Inhibits the metabolism of scopolamine via the CYP3A4 enzyme, leading to increased plasma concentrations .
  • Other Medications: Caution is advised when combined with other anticholinergics or medications that affect the central nervous system due to potential additive effects.

Studies have shown that scopolamine can impair cognitive function in healthy individuals when administered in certain doses, highlighting its influence on memory processes .

Several compounds share structural or functional similarities with scopolamine:

CompoundSimilarityUnique Features
AtropineAnticholinergic activityMore potent on heart rate; less lipid-soluble than scopolamine
HyoscyaminePrecursor to scopolamine; similar structureLess potent than scopolamine; primarily used for similar indications
IpratropiumAnticholinergic; used primarily in respiratory therapyQuaternary ammonium compound; less central nervous system penetration
TropicamideAnticholinergic; used as an eye dropShorter duration of action compared to scopolamine
DicyclomineAnticholinergic; used for gastrointestinal disordersPrimarily acts on smooth muscle; less central effect

Scopolamine is unique among these compounds due to its pronounced effects on the central nervous system and its specific applications in motion sickness prevention and postoperative care. Its ability to induce sedation while also providing anticholinergic effects distinguishes it from others like atropine or ipratropium.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

UNII

UGW80D8GKZ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

Scopoline

Dates

Modify: 2024-04-15

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